N-[3-(dimethylamino)propyl]-3-nitrobenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[3-(dimethylamino)propyl]-3-nitrobenzamide is an organic compound that belongs to the class of nitrobenzamides. This compound is characterized by the presence of a nitro group attached to a benzene ring, which is further connected to a dimethylamino propyl chain through an amide linkage. It is of interest in various fields of scientific research due to its unique chemical structure and properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(dimethylamino)propyl]-3-nitrobenzamide typically involves the following steps:
Nitration of Benzene: The initial step involves the nitration of benzene to form nitrobenzene. This is achieved by treating benzene with a mixture of concentrated sulfuric acid and concentrated nitric acid at a temperature of around 50-60°C.
Formation of 3-Nitrobenzoic Acid: Nitrobenzene is then oxidized to form 3-nitrobenzoic acid. This can be done using potassium permanganate in an alkaline medium.
Amidation Reaction: The 3-nitrobenzoic acid is then converted to 3-nitrobenzoyl chloride using thionyl chloride. The resulting 3-nitrobenzoyl chloride is then reacted with 3-(dimethylamino)propylamine to form this compound. This reaction is typically carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction.
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to control reaction conditions precisely.
Chemical Reactions Analysis
Types of Reactions
N-[3-(dimethylamino)propyl]-3-nitrobenzamide undergoes various types of chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or using chemical reductants like tin(II) chloride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitro group or the amide linkage.
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon catalyst, or tin(II) chloride in hydrochloric acid.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Hydrolysis: Aqueous hydrochloric acid or sodium hydroxide solution.
Major Products Formed
Reduction: 3-amino-N-[3-(dimethylamino)propyl]benzamide.
Substitution: Various substituted derivatives depending on the nucleophile used.
Hydrolysis: 3-nitrobenzoic acid and 3-(dimethylamino)propylamine.
Scientific Research Applications
N-[3-(dimethylamino)propyl]-3-nitrobenzamide has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules. It serves as a building block in the development of new materials and compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties. It is used in studies to understand the interaction of nitrobenzamides with biological systems.
Medicine: Explored for its potential therapeutic applications, particularly in the development of drugs targeting specific enzymes or receptors.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals due to its reactive nitro and amide groups.
Mechanism of Action
The mechanism of action of N-[3-(dimethylamino)propyl]-3-nitrobenzamide involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The dimethylamino propyl chain enhances the compound’s ability to penetrate cell membranes and reach intracellular targets. The amide linkage provides stability and specificity in binding to target proteins or enzymes.
Comparison with Similar Compounds
N-[3-(dimethylamino)propyl]-3-nitrobenzamide can be compared with other nitrobenzamides and related compounds:
N-[2-(dimethylamino)ethyl]-3-nitrobenzamide: Similar structure but with a shorter alkyl chain, which may affect its biological activity and solubility.
N-[3-(dimethylamino)propyl]-4-nitrobenzamide: The nitro group is positioned differently on the benzene ring, potentially altering its reactivity and interaction with biological targets.
N-[3-(dimethylamino)propyl]-3-aminobenzamide: The nitro group is reduced to an amino group, significantly changing its chemical and biological properties.
Properties
IUPAC Name |
N-[3-(dimethylamino)propyl]-3-nitrobenzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N3O3/c1-14(2)8-4-7-13-12(16)10-5-3-6-11(9-10)15(17)18/h3,5-6,9H,4,7-8H2,1-2H3,(H,13,16) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GRFMMVHWUWNDQY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCCNC(=O)C1=CC(=CC=C1)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.